molecular formula C15H14N2O3 B300397 2-Oxo-2-(4-toluidino)ethylnicotinate

2-Oxo-2-(4-toluidino)ethylnicotinate

Cat. No.: B300397
M. Wt: 270.28 g/mol
InChI Key: XRRCJWDAUPRMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(4-toluidino)ethylnicotinate is a nicotinic acid derivative characterized by a 4-toluidino (para-methyl aniline) substituent and an oxo group on the ethyl ester side chain. The compound’s toluidino group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] pyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-11-4-6-13(7-5-11)17-14(18)10-20-15(19)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

XRRCJWDAUPRMSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2

solubility

40.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The provided evidence focuses on Ethyl 4-amino-2-chloronicotinate (CAS 1194341-67-7, molecular formula C₈H₉ClN₂O₂), a structurally related nicotinate ester. Below is a comparative analysis:

Property 2-Oxo-2-(4-toluidino)ethylnicotinate (Inferred) Ethyl 4-amino-2-chloronicotinate
Molecular Formula C₁₇H₁₈N₂O₄ (estimated) C₈H₉ClN₂O₂
Substituents 4-Toluidino, oxo group 4-Amino, 2-chloro
Polarity Likely moderate (due to toluidino and oxo groups) Higher (amino and chloro groups increase polarity)
Applications Hypothesized: Drug intermediates, enzyme inhibitors Pharmaceuticals, skincare, medical ingredients
Synthetic Utility Potential for targeted drug design Intermediate in API synthesis

Functional Implications

Substituent Effects: The 4-toluidino group in the target compound introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets. In contrast, the 4-amino and 2-chloro groups in Ethyl 4-amino-2-chloronicotinate favor hydrogen bonding and electrophilic reactivity, respectively . The oxo group in the target compound could participate in keto-enol tautomerism, altering reactivity compared to the chloro-substituted analog.

Pharmacokinetic Behavior: The toluidino group may improve metabolic stability by reducing oxidative degradation, whereas the amino group in Ethyl 4-amino-2-chloronicotinate might increase susceptibility to acetylation or deamination.

Applications: Ethyl 4-amino-2-chloronicotinate is explicitly used in skincare and pharmaceutical intermediates, suggesting roles in anti-inflammatory or antimicrobial agents . The target compound’s applications remain speculative but could involve kinase inhibition or prodrug formulations due to its structural motifs.

Research Findings and Limitations

  • Ethyl 4-amino-2-chloronicotinate has documented stability in pharmaceutical formulations and compatibility with coupling reactions for API synthesis .
  • No peer-reviewed studies on this compound were identified in the provided evidence, limiting direct comparisons. Further experimental work is required to validate its hypothesized properties.

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